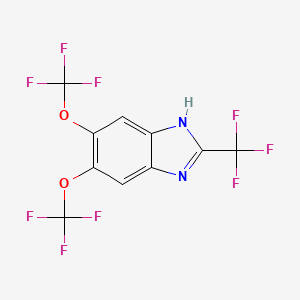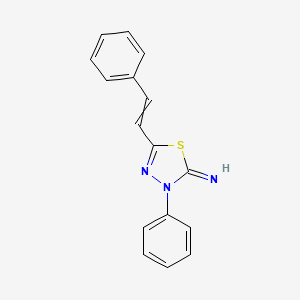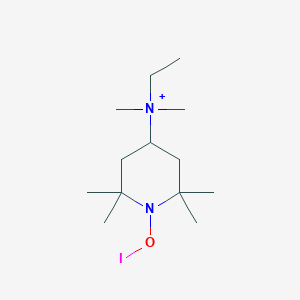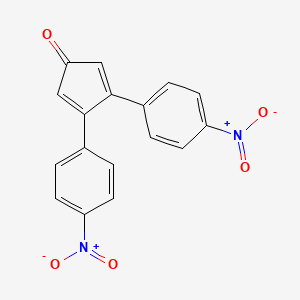
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one is a chemical compound that belongs to the class of cyclopentadienones It is characterized by the presence of two nitrophenyl groups attached to a cyclopentadienone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cycloaddition of a diene and a dienophile. In this case, the diene is a substituted cyclopentadienone, and the dienophile is a nitrophenyl compound. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopentadienone derivatives.
Aplicaciones Científicas De Investigación
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including dendrimers and polymers.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in various chemical reactions, such as electron transfer and coordination with metal ions. The cyclopentadienone core provides a stable framework that can facilitate these interactions. The specific pathways and molecular targets depend on the context of its application, such as catalysis or drug development.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(4-fluorophenyl)cyclopenta-2,4-dien-1-one: Similar structure but with fluorine substituents instead of nitro groups.
3,4-Bis(4-aminophenyl)cyclopenta-2,4-dien-1-one: Contains amine groups instead of nitro groups.
Uniqueness
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties
Propiedades
Número CAS |
123059-16-5 |
|---|---|
Fórmula molecular |
C17H10N2O5 |
Peso molecular |
322.27 g/mol |
Nombre IUPAC |
3,4-bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H10N2O5/c20-15-9-16(11-1-5-13(6-2-11)18(21)22)17(10-15)12-3-7-14(8-4-12)19(23)24/h1-10H |
Clave InChI |
XZUCPVRWXJMGFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C=C2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


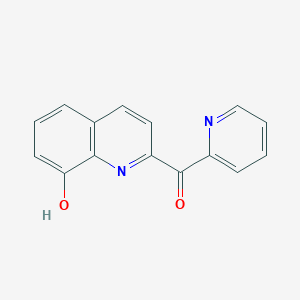
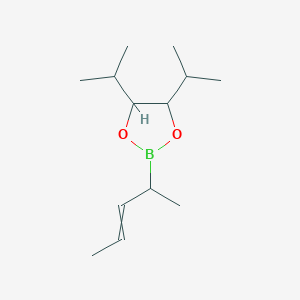
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)

![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)
![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)

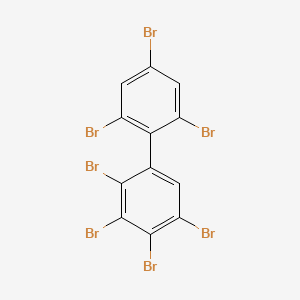
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)

